1-butil-2-metilindol

Descripción general

Descripción

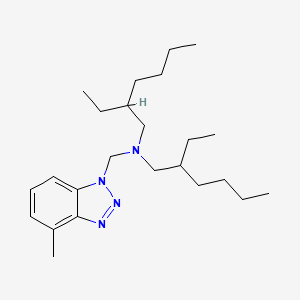

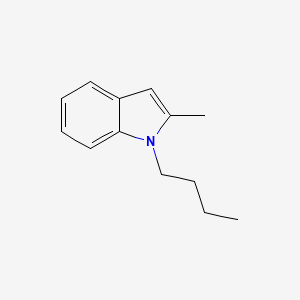

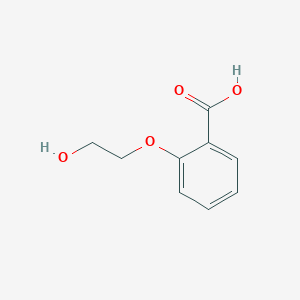

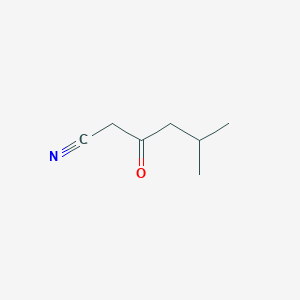

1-Butyl-2-methylindole is a useful research compound. Its molecular formula is C13H17N and its molecular weight is 187.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Butyl-2-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-2-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Papel en los Alcaloides

Los derivados del indol son unidades frecuentes presentes en ciertos alcaloides . Los alcaloides son compuestos orgánicos naturales que contienen principalmente átomos de nitrógeno básicos. Tienen una amplia gama de actividades farmacológicas y se utilizan como medicamentos y drogas recreativas.

Compuestos Biológicamente Activos

Los derivados del indol se han utilizado como compuestos biológicamente activos para el tratamiento de células cancerosas, microbios y diferentes tipos de trastornos en el cuerpo humano . Desempeñan un papel principal en la biología celular y han atraído una atención creciente en los últimos años.

Síntesis de Indoles Tricíclicos

La síntesis de indol de Fischer de ciclohexanona ópticamente activa y clorhidrato de fenilhidrazina utilizando ácido metanosulfónico bajo reflujo en MeOH produjo el indol tricíclico correspondiente con un buen rendimiento . Esto indica el uso potencial de los derivados del indol en la síntesis de compuestos orgánicos complejos.

Catalizadores de Hidroaminación

Los derivados del indol se pueden utilizar en la síntesis de catalizadores para hidroaminaciones . La hidroaminación es el proceso de adición de un enlace N-H a través de un enlace múltiple carbono-carbono. Esta reacción es un método útil para la síntesis de aminas.

Aplicaciones Farmacéuticas

Debido a su actividad biológica, los derivados del indol se utilizan a menudo en el desarrollo de productos farmacéuticos . Se pueden utilizar para crear medicamentos con una amplia gama de efectos, desde el alivio del dolor hasta el tratamiento de trastornos mentales.

Investigación y Desarrollo

“1-butil-2-metilindol” está disponible para su compra en empresas de suministro químico, lo que indica su uso en investigación y desarrollo . Científicos e investigadores pueden utilizar este compuesto para explorar sus propiedades y aplicaciones potenciales en diversos campos.

Safety and Hazards

Mecanismo De Acción

Target of Action

1-Butyl-2-methylindole, also known as 1H-Indole, 1-butyl-2-methyl-, is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . .

Mode of Action

Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities . They are used in the treatment of various disorders, including cancer and microbial infections .

Biochemical Pathways

Indole derivatives, including 1-butyl-2-methylindole, are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Análisis Bioquímico

Biochemical Properties

1-Butyl-2-methylindole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s indole ring structure allows it to participate in various biochemical processes, including enzyme inhibition and activation. For instance, indole derivatives have been shown to exhibit anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities

Molecular Mechanism

The molecular mechanism of 1-Butyl-2-methylindole involves its interaction with biomolecules at the molecular level. The compound’s indole ring structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and cellular function. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets of 1-Butyl-2-methylindole are still being investigated, but its structural similarity to other indole derivatives suggests it may have similar mechanisms of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Butyl-2-methylindole may change over time due to its stability and degradation. The compound’s stability in various experimental conditions is crucial for its effectiveness in biochemical assays. Indole derivatives are generally stable under standard laboratory conditions, but their degradation products may have different biochemical properties . Long-term studies on 1-Butyl-2-methylindole’s effects on cellular function are needed to understand its temporal effects fully.

Dosage Effects in Animal Models

The effects of 1-Butyl-2-methylindole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-cancer or anti-inflammatory activities . At high doses, it may cause toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects observed in these studies indicate that careful dosage optimization is necessary to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

1-Butyl-2-methylindole is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biochemical activity Indole derivatives are known to affect metabolic flux and metabolite levels, and 1-Butyl-2-methylindole is likely to exhibit similar effects

Transport and Distribution

The transport and distribution of 1-Butyl-2-methylindole within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its overall effectiveness. Understanding the transport and distribution mechanisms of 1-Butyl-2-methylindole is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-Butyl-2-methylindole can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can influence its interactions with biomolecules and its overall biochemical activity

Propiedades

IUPAC Name |

1-butyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-4-9-14-11(2)10-12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHUBUOHKIOOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068437 | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42951-35-9 | |

| Record name | 1-Butyl-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42951-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042951359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-butyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)